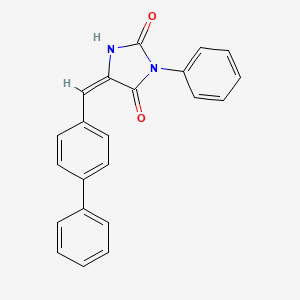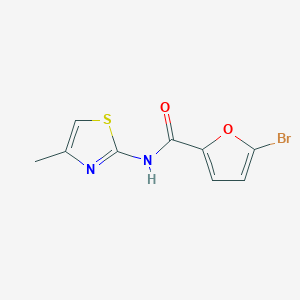
N-(4-bromophenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-morpholinecarbothioamide, also known as Bromophenylthiofenicol (BPT), is a chemical compound that has been extensively studied for its potential applications in scientific research. BPT is a thiofenicol derivative that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
Mécanisme D'action
The mechanism of action of BPT is not fully understood, but it is believed to involve the inhibition of protein synthesis. BPT has been shown to bind to the peptidyl transferase center of the bacterial ribosome, which is responsible for the synthesis of proteins. By inhibiting protein synthesis, BPT can prevent the growth and replication of bacterial and cancer cells.
Biochemical and Physiological Effects:
BPT has been shown to have both biochemical and physiological effects. Biochemically, BPT has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase II. Physiologically, BPT has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPT in lab experiments is its wide range of biological activities. BPT has been shown to possess antibacterial, antifungal, and antitumor properties, which makes it a versatile compound for various types of research. However, one of the limitations of using BPT is its potential toxicity. BPT has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on BPT. One area of research is the development of new derivatives of BPT that have improved biological activities and reduced toxicity. Another area of research is the investigation of the mechanism of action of BPT, which could lead to the development of new drugs that target protein synthesis. Additionally, further studies on the antitumor activity of BPT could lead to the development of new cancer treatments.
Méthodes De Synthèse
The synthesis of BPT involves the reaction of 4-bromophenyl isothiocyanate with morpholine-4-carbothioamide in the presence of a base. The reaction yields BPT as a white crystalline solid with a melting point of 178-180°C. The purity of BPT can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
BPT has been extensively studied for its potential applications in scientific research. One of the main areas of research is its antibacterial activity. BPT has been shown to inhibit the growth of a wide range of bacterial strains, including Gram-positive and Gram-negative bacteria. It has also been shown to have antifungal activity against various fungal strains.
Another area of research for BPT is its antitumor activity. Studies have shown that BPT can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. BPT has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Propriétés
IUPAC Name |
N-(4-bromophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2OS/c12-9-1-3-10(4-2-9)13-11(16)14-5-7-15-8-6-14/h1-4H,5-8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXBVROSGVRWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)morpholine-4-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-{[4-(dimethylamino)benzyl]imino}diethanol](/img/structure/B5708674.png)
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B5708699.png)
![N-{3-[(mesitylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5708700.png)



![4-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5708732.png)
![3-chloro-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5708734.png)
![3-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5708740.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5708745.png)
![ethyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B5708750.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)